molecular formula C10H13Cl2N3 B13587234 6-(Aminomethyl)quinolin-4-amine dihydrochloride

6-(Aminomethyl)quinolin-4-amine dihydrochloride

Cat. No.: B13587234
M. Wt: 246.13 g/mol
InChI Key: NDRHNHWJYABHSO-UHFFFAOYSA-N
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Description

6-(Aminomethyl)quinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H12N3Cl2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)quinolin-4-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is commercially available.

    Functionalization: The quinoline undergoes a series of functionalization reactions to introduce the aminomethyl group at the 6-position and the amine group at the 4-position.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Functionalization: Utilizing large reactors to carry out the functionalization reactions under controlled conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)quinolin-4-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives with modified functional groups.

    Substitution: Substituted quinoline compounds with new functional groups.

Scientific Research Applications

6-(Aminomethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimalarial and anticancer properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

    Materials Science: It is utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline: A precursor for the synthesis of various derivatives with antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

Uniqueness

6-(Aminomethyl)quinolin-4-amine dihydrochloride is unique due to its specific functional groups and potential applications. Unlike other quinoline derivatives, it offers distinct reactivity and properties that make it valuable for specialized research and industrial applications.

Biological Activity

6-(Aminomethyl)quinolin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and related research findings.

PropertyValue
CAS No.2742659-73-8
Molecular FormulaC10H13Cl2N3
Molecular Weight246.1 g/mol
Purity≥ 95%
Origin of ProductUnited States

Synthesis

The synthesis of this compound typically involves the functionalization of the quinoline ring. The common synthetic route includes:

  • Reaction of 4-chloroquinoline with formaldehyde and ammonia to introduce the aminomethyl group.
  • Reduction to finalize the structure.
  • Formation of the dihydrochloride salt by reacting with hydrochloric acid.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's aminomethyl group facilitates hydrogen bonding and electrostatic interactions, while the quinoline ring can engage in π-π stacking interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects such as enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, which is crucial in addressing antibiotic resistance issues.

Anticancer Potential

Studies have explored the anticancer potential of similar quinoline compounds, highlighting their ability to inhibit tumor cell growth. For instance, novel compounds derived from quinoline have demonstrated varying degrees of potency against different cancer cell lines, suggesting that this compound may also possess anticancer activity .

Case Studies and Research Findings

  • Antimalarial Screening : A series of quinoline derivatives were screened for antimalarial activity, revealing moderate potency against Plasmodium falciparum. Although specific data on this compound was not highlighted, its structural characteristics align with those found in effective antimalarials .
  • Anticancer Activity Evaluation : In a study evaluating various quinoline-benzimidazole hybrids, compounds similar to 6-(aminomethyl)quinolin-4-amine were tested against leukemia and lymphoma cells. Some derivatives showed significant inhibitory effects on tumor cell proliferation, indicating a promising avenue for further exploration .
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in disease pathways has been investigated. Its structural features allow it to bind effectively to active sites on target enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

6-(aminomethyl)quinolin-4-amine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;;/h1-5H,6,11H2,(H2,12,13);2*1H

InChI Key

NDRHNHWJYABHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1CN)N.Cl.Cl

Origin of Product

United States

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